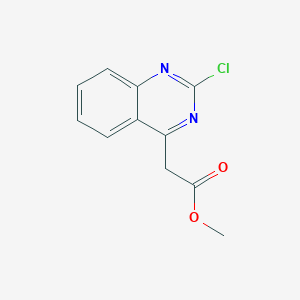
Methyl 2-Chloroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol. It is a useful research chemical and is known for its applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of Methyl 2-Chloroquinazoline-4-acetate involves several methods. One common approach is the metal-catalyzed synthesis of quinazoline derivatives . This method utilizes transition metal catalysts to facilitate the formation of the quinazoline scaffold. Another method involves the use of Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These methods provide efficient and reliable routes for the synthesis of quinazoline derivatives, including this compound.
Analyse Chemischer Reaktionen
Methyl 2-Chloroquinazoline-4-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrochloric acid, acetone, benzaldehyde, and alumina . The major products formed from these reactions depend on the specific conditions and reagents used. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can yield quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-Chloroquinazoline-4-acetate has numerous scientific research applications. It is used in the synthesis of biologically active compounds, such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists . The compound serves as a versatile building block for the preparation of various functionalized derivatives . Additionally, it is utilized in the development of novel therapeutic agents and in the study of biological pathways and molecular targets .
Wirkmechanismus
The mechanism of action of Methyl 2-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives, including this compound, are known to exhibit various biological activities, such as kinase inhibition, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition . These activities contribute to the compound’s therapeutic potential in treating diseases like cancer, inflammation, and microbial infections .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-Chloroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as 2-phenylquinazolin-4-amine, 4-methyl-2-phenylquinazoline, and long-chain 2-phenyl-4-styrylquinazoline . These compounds share similar structural features and biological activities but differ in their specific applications and potency. This compound is unique due to its specific substitution pattern and its versatility as a building block for various functionalized derivatives .
Conclusion
This compound is a valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s mechanism of action and its comparison with similar compounds highlight its uniqueness and potential in developing novel therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-(2-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)6-9-7-4-2-3-5-8(7)13-11(12)14-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYDUXSJNXBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)


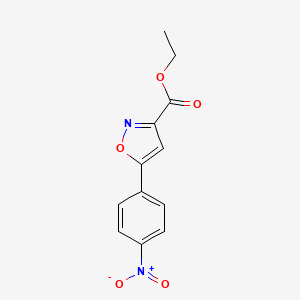
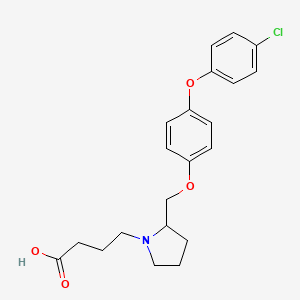
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
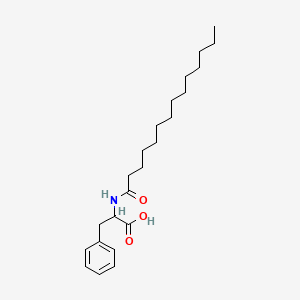
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
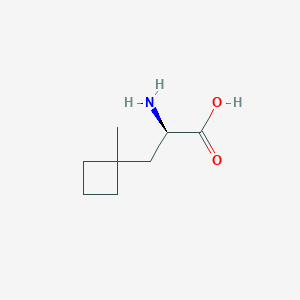


![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
